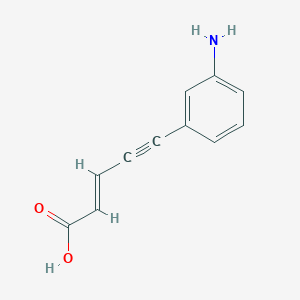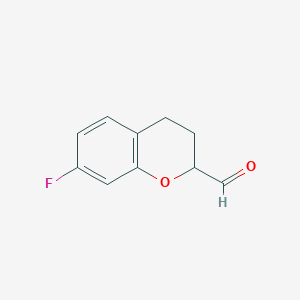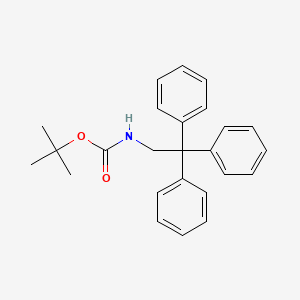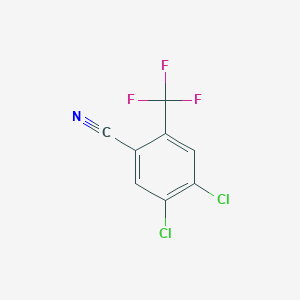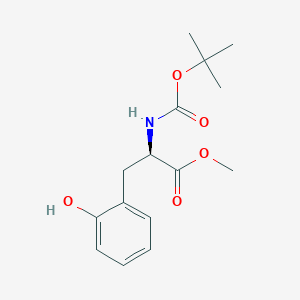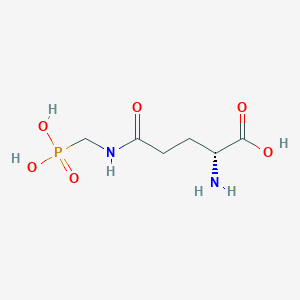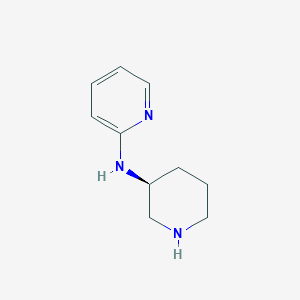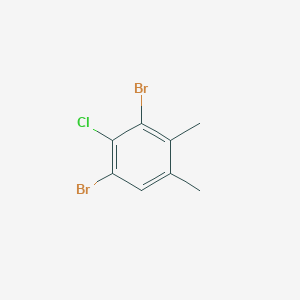
(2E,8E)-5,5,6,6-tetrafluoro-2,9-dimethyldeca-2,8-dienedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,8E)-5,5,6,6-tetrafluoro-2,9-dimethyldeca-2,8-dienedioate is a fluorinated organic compound characterized by its unique structure, which includes multiple double bonds and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,8E)-5,5,6,6-tetrafluoro-2,9-dimethyldeca-2,8-dienedioate typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound, followed by the introduction of double bonds through dehydrohalogenation reactions. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process must be carefully controlled to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions
(2E,8E)-5,5,6,6-tetrafluoro-2,9-dimethyldeca-2,8-dienedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce saturated fluorinated hydrocarbons.
科学研究应用
(2E,8E)-5,5,6,6-tetrafluoro-2,9-dimethyldeca-2,8-dienedioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with unique properties due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
作用机制
The mechanism of action of (2E,8E)-5,5,6,6-tetrafluoro-2,9-dimethyldeca-2,8-dienedioate involves its interaction with molecular targets through its fluorine atoms and double bonds. The fluorine atoms can form strong bonds with other elements, enhancing the compound’s stability and reactivity. The double bonds allow for various chemical modifications, making the compound versatile for different applications.
相似化合物的比较
Similar Compounds
(2E,8E)-5,5,6,6-tetrafluoro-2,9-dimethyldeca-2,8-dienedioate: Unique due to its specific arrangement of fluorine atoms and double bonds.
(2E,8E)-5,5,6,6-tetrafluoro-2,9-dimethyldeca-2,8-dienedioic acid: Similar structure but with carboxylic acid groups instead of ester groups.
(2E,8E)-5,5,6,6-tetrafluoro-2,9-dimethyldeca-2,8-dienedioamide: Contains amide groups, offering different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorine atoms and double bonds, which confer distinct chemical properties. This makes it particularly valuable for applications requiring high stability and reactivity, such as in advanced material development and pharmaceutical research.
属性
分子式 |
C12H12F4O4-2 |
|---|---|
分子量 |
296.21 g/mol |
IUPAC 名称 |
(2E,8E)-5,5,6,6-tetrafluoro-2,9-dimethyldeca-2,8-dienedioate |
InChI |
InChI=1S/C12H14F4O4/c1-7(9(17)18)3-5-11(13,14)12(15,16)6-4-8(2)10(19)20/h3-4H,5-6H2,1-2H3,(H,17,18)(H,19,20)/p-2/b7-3+,8-4+ |
InChI 键 |
NOKQANWJPNWNRO-FCXRPNKRSA-L |
手性 SMILES |
C/C(=C\CC(F)(F)C(F)(F)C/C=C(/C(=O)[O-])\C)/C(=O)[O-] |
规范 SMILES |
CC(=CCC(C(CC=C(C)C(=O)[O-])(F)F)(F)F)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


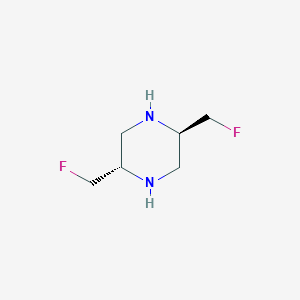
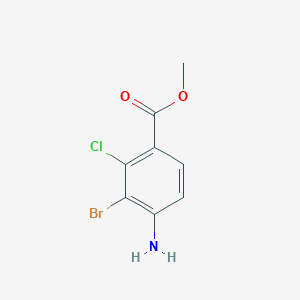
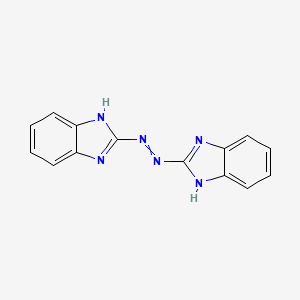
![4-[(R)-amino(cyclopropyl)methyl]phenol](/img/structure/B12841078.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12841095.png)
![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)
